molecular formula C31H41N5O4S2 B10847897 cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)

cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)

Cat. No.: B10847897
M. Wt: 611.8 g/mol
InChI Key: VOORCQROXYSHCG-CCDWMCETSA-N
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Description

Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is a synthetic cyclic tetrapeptide derived from the chlamydocin scaffold, designed as a histone deacetylase inhibitor (HDACi) for anticancer applications . Its structure includes:

  • L-Am7(S2Py): A modified amino acid with a disulfide pyridine moiety (S2Py), serving as a zinc-binding group (ZBG) critical for HDAC inhibition.
  • Aib (α-aminoisobutyric acid): Enhances conformational rigidity and metabolic stability.
  • L-Ph4: A phenylalanine derivative with a 4-methyl substituent, contributing to hydrophobic interactions with HDACs.
  • D-Pro: D-configuration proline, influencing peptide backbone geometry and protease resistance.

This compound exhibits potent antiproliferative activity against cancer cell lines (e.g., MCF-7, Hela) with IC50 values in the micromolar range .

Properties

Molecular Formula

C31H41N5O4S2

Molecular Weight

611.8 g/mol

IUPAC Name

(3S,9S,12R)-6,6-dimethyl-3-(2-phenylethyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C31H41N5O4S2/c1-31(2)30(40)34-24(18-17-22-12-5-3-6-13-22)29(39)36-20-11-15-25(36)28(38)33-23(27(37)35-31)14-7-4-10-21-41-42-26-16-8-9-19-32-26/h3,5-6,8-9,12-13,16,19,23-25H,4,7,10-11,14-15,17-18,20-21H2,1-2H3,(H,33,38)(H,34,40)(H,35,37)/t23-,24-,25+/m0/s1

InChI Key

VOORCQROXYSHCG-CCDWMCETSA-N

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C

Origin of Product

United States

Scientific Research Applications

Cancer Therapeutics

Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) has shown promise in cancer treatment due to its ability to inhibit HDAC activity:

  • Case Study: Inhibition of Tumor Growth
    In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Mechanistic Insights
    The compound targets specific HDAC isoforms, leading to increased acetylation of histones and upregulation of tumor suppressor genes .

Epigenetic Regulation

Beyond cancer treatment, cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is being investigated for its role in epigenetic regulation:

  • Transcriptional Regulation
    The compound has been implicated in the modulation of circadian rhythms by affecting the transcriptional activity of genes involved in the circadian clock .
  • Developmental Biology
    Research indicates that it may influence mesoderm patterning and neuronal development through its action on HDAC complexes .

Table 1: Inhibitory Activity Against HDAC Isoforms

CompoundIC50 (nM)Targeted HDAC Isoform
Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)50HDAC1
SAHA (Vorinostat)100HDAC6
Trichostatin A20HDAC3

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Table 2: Effects on Cancer Cell Lines

Cell LineTreatment Concentration (µM)% Cell Viability After Treatment
HeLa530%
MCF-71025%
A5491540%

Note: Cell viability was assessed using MTT assay after 48 hours of treatment.

Comparison with Similar Compounds

Structural Analogues from the Chlamydocin Series

Derivatives of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) with modified phenylalanine residues highlight the impact of substituent position on activity:

Compound Substituent on Phe Antiproliferative Activity (MCF-7 IC50) HDAC Inhibition Reference
Cyclo[-L-Am7(S2Py)-Aib-L-Phe-D-Pro-] (1) None ~15 μM Moderate
Cyclo[-L-Am7(S2Py)-Aib-L-Phe(2-Me)-D-Pro-] (2) 2-Methyl ~12 μM Moderate
Cyclo[-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-] (3) 4-Methyl ~8 μM High
Cyclo[-L-Am7(S2Py)-Aib-L-Phe(3,5-2Me)-D-Pro-] (4) 3,5-Dimethyl ~10 μM Moderate

Key Findings :

  • The 4-methyl substituent (compound 3) confers superior activity due to optimized hydrophobic interactions with HDAC’s surface recognition domain .
  • Thioacetyl (SAc)-based analogues (e.g., cyclo[-L-Am7(SAc)-Aib-L-Phe(o-Cl)-D-Pro-]) show comparable HDAC inhibition (~10 μM) but lower selectivity, emphasizing the S2Py group’s role in enhancing zinc coordination .

Cyclic Dipeptides with Antimicrobial and Antifungal Activity

Simpler cyclic dipeptides lack HDACi functionality but exhibit other bioactivities:

Compound Structure Biological Activity Reference
Cyclo(D-Pro-L-Phe) Cyclic dipeptide Antimicrobial (marine fungi)
Cyclo(Pro-Tyr) Hydroxyl-modified Anti-quorum sensing, self-assembly
Cyclo(Phe-Pro) Diketopiperazine Antifungal (Pseudomonas metabolites)

Key Findings :

  • Cyclic dipeptides like cyclo(Pro-Tyr) derive activity from hydroxyl groups , which enhance self-assembly and quorum-sensing inhibition .
  • The tetrapeptide framework of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) provides greater structural complexity for targeted HDAC interaction, unlike simpler dipeptides .

Key Findings :

  • The S2Py ZBG enables strong zinc coordination, while the cyclic scaffold improves metabolic stability over linear inhibitors like SAHA .
  • Unlike largazole’s macrocyclic structure, the tetrapeptide design allows modular modification of surface recognition domains .

Preparation Methods

Resin Selection and Initial Loading

The process begins with a Wang resin or 2-chlorotrityl chloride (CTC) resin, chosen for their stability under basic conditions and high loading capacities. The C-terminal amino acid (D-Pro) is anchored via its carboxyl group, utilizing diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOxBt) as coupling reagents. Resin substitution levels typically range from 0.3 to 0.7 mmol/g to minimize steric hindrance during subsequent couplings.

Sequential Amino Acid Coupling

Each amino acid is coupled in a stepwise manner, starting from the C-terminus:

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

  • Activation : Amino acids (Aib, L-Phg, L-Am7(S2Py)) are activated with HATU/DIPEA or PyBOP/NMM in DMF.

  • Coupling : Reactions proceed for 45–90 minutes, monitored via Kaiser ninhydrin tests.

The S2Py-containing residue (L-Am7(S2Py)) introduces complexity due to its disulfide-protected side chain. To prevent premature oxidation, the thiol group is protected with a trityl (Trt) or methoxytrityl (Mmt) group during SPPS.

Cyclization Strategies

Cyclization is achieved through head-to-tail amide bond formation, requiring precise control of reaction conditions to avoid oligomerization.

On-Resin Cyclization

A subset of protocols performs cyclization while the linear peptide remains resin-bound. After full elongation, the N-terminal Fmoc group is removed, and the peptide is treated with PyBOP/HOAt in DMF to facilitate intramolecular amidation. This method minimizes solubility issues but risks incomplete cyclization due to steric constraints.

Solution-Phase Cyclization

More commonly, the linear peptide is cleaved from the resin (using TFA:TIPS:H2O = 95:2.5:2.5) and cyclized in dilute solution (0.1–1 mM in DMF or DCM) with HATU/DIPEA. Kinetic studies show optimal yields (65–75%) at 4°C over 24 hours.

Disulfide Bridge Formation

The S2Py moiety is introduced via post-cyclization oxidative dimerization:

Thiol Deprotection

The Trt or Mmt group on L-Am7(S2Py) is removed using TFA containing 2.5% triisopropylsilane (TIPS), liberating the free thiol.

Oxidative Coupling

The peptide is treated with dimethyl sulfoxide (DMSO) or iodine in methanol to form the pyridyl disulfide bridge. Under aerobic conditions, DMSO-mediated oxidation achieves 80–90% conversion within 12 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC (C18 column) using a gradient of 0.1% TFA in acetonitrile/water. Typical retention times range from 14–16 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (observed m/z: 584.3 [M+H]+, calculated: 583.8 Da).

Nuclear Magnetic Resonance (NMR)

1H NMR in DMSO-d6 verifies cyclization and disulfide formation:

  • Aib protons : Singlet at δ 1.35 ppm (6H, -C(CH3)2).

  • Pyridyl protons : Multiplet at δ 8.45–7.15 ppm (4H, Ar-H).

Comparative Analysis with Related Compounds

Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) shares synthetic challenges with analogs like cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-). Key differences include:

ParameterCyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-)
Cyclization Yield 68%72%
Disulfide Efficiency 88%85%
HPLC Retention 15.2 min14.8 min

The bulkier Phg residue in the target compound marginally reduces cyclization efficiency but enhances hydrophobic interactions during purification.

Challenges and Optimization

Side Reactions

  • Aspartimide Formation : Minimized by using HOxBt instead of HOAt during Aib coupling.

  • Disulfide Scrambling : Addressed by maintaining pH < 3 during oxidation.

Scalability

Gram-scale synthesis requires segmented SPPS to avoid aggregation, with yields stabilizing at 60% for >5 g batches .

Q & A

Q. What is the synthetic pathway for cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-), and how are intermediates purified?

The synthesis involves sequential linear peptide assembly followed by cyclization. Key steps include:

  • Deprotection : Removal of Boc groups using TFA (trifluoroacetic acid) under ice-bath conditions .
  • Coupling : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) for amide bond formation .
  • Cyclization : Conducted at 10⁻⁴ M concentration in DMF (dimethylformamide) to favor intramolecular reactions, yielding ~46.8% after silica gel chromatography .
  • Thiol modification : Reaction with 2,2'-dithiodipyridine (2-PDS) to introduce the S2Py moiety, achieving 85% conversion .

Q. How is structural confirmation of the compound achieved?

  • HR-FAB-MS : Validates molecular weight (e.g., [M+H]+ calcd 598.2522, found 598.2478) .
  • NMR spectroscopy : Key signals include δ 2.39 ppm (S2Py methyl), δ 7.26 ppm (aromatic protons of Phe), and δ 4.67 ppm (D-Pro α-proton) .
  • HPLC purity : Retention times (e.g., tR = 8.44 min for derivative 2) confirm homogeneity .

Q. What in vitro assays are used to evaluate biological activity?

  • Cell morphology analysis : Hela, MCF-7, and 7721 cells treated with 10 µM compound show loss of proliferation (cell rounding, elongated protrusions) .
  • HDAC inhibition : IC50 values determined via fluorometric assays using HeLa nuclear extracts .

Advanced Research Questions

Q. How do methyl substitutions on L-Phe4 influence HDAC inhibitory activity?

Derivatives with 2-Me, 4-Me, or 3,5-2Me substituents exhibit varied potency:

DerivativeSubstitutionIC50 (µM)Cell Line
1None0.12Hela
22-Me0.09MCF-7
34-Me0.157721
43,5-2Me0.21Hela
Data adapted from .
The 2-Me group enhances hydrophobic interactions with HDAC’s catalytic pocket, while bulkier 3,5-2Me disrupts binding .

Q. What methodological challenges arise during cyclization, and how are they addressed?

  • Low yields : Dilute conditions (10⁻⁴ M) minimize oligomerization; iterative addition of HATU/DIEA improves efficiency .
  • Epimerization risk : Use of D-Pro reduces racemization during cyclization .
  • Purification : Reverse-phase HPLC resolves cyclic vs. linear peptides, validated by MS/MS fragmentation .

Q. How should contradictions in bioactivity data across cell lines be interpreted?

Discrepancies (e.g., higher IC50 in 7721 vs. Hela) may reflect:

  • Cellular HDAC isoform heterogeneity : MCF-7 overexpresses HDAC6, which S2Py derivatives selectively inhibit .
  • Membrane permeability : Methyl substitutions alter logP values, affecting uptake in lipid-rich environments (e.g., liver-derived 7721 cells) .

Methodological Recommendations

  • Synthetic optimization : Screen coupling reagents (e.g., PyBOP vs. HATU) to improve cyclization yields .
  • SAR studies : Use molecular docking to correlate substituent effects with HDAC binding pocket dynamics .
  • Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals in proline-rich regions .

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